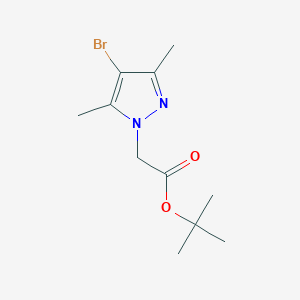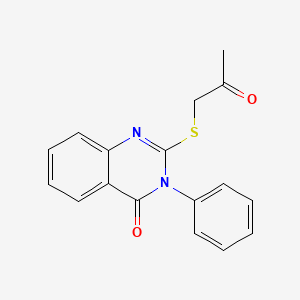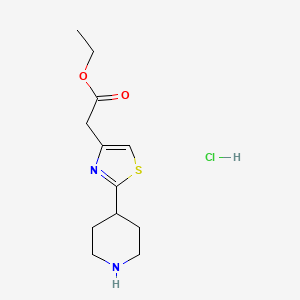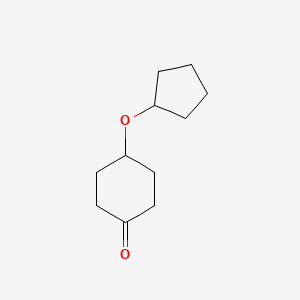![molecular formula C20H20ClN5O3 B2711314 6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878729-30-7](/img/structure/B2711314.png)
6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H20ClN5O3 and its molecular weight is 413.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mesoionic Compounds Synthesis and Properties
The synthesis and properties of mesoionic compounds, particularly those related to imidazo and purine analogs, have been extensively studied. Mesoionic purinone analogs, for instance, are prepared from specific pyrimidinones and are found to exist predominantly in certain tautomeric forms, demonstrating the ability to undergo hydrolytic ring-opening reactions. These reactions are critical for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Coburn & Taylor, 1982).
Pharmacological Potential
The pharmacological potential of imidazo and purine derivatives has been a subject of significant interest. A study on arylpiperazinylalkyl purine diones and triones reveals their affinity for serotoninergic and dopaminergic receptors, indicating potential antidepressant and anxiolytic-like activities. These findings underscore the therapeutic relevance of such compounds, offering insights into their possible use in developing treatments for mood disorders (Zagórska et al., 2015).
Chemical Stability and Reactivity
Research on the chemical stability and reactivity of related compounds, such as imidazo[4,5-h]isoquinolin-9-ones, highlights their role as ATP competitive inhibitors of specific kinases. The structure-activity relationship studies conducted in this area provide valuable information on how modifications to these compounds can enhance their potency, offering a pathway for the development of more effective therapeutic agents (Snow et al., 2002).
Antiviral Activity
The antiviral activity of imidazo-s-triazine nucleosides, a class of purine analogs, against various viruses in tissue culture has been documented. This research highlights the potential of these compounds in the development of new antiviral drugs, demonstrating the broad applicability of purine derivatives in addressing infectious diseases (Kim et al., 1978).
Antioxidant Evaluation
The antioxidant properties of pyrazolopyridine derivatives further illustrate the diverse applications of purine-related compounds. Such studies not only contribute to our understanding of the chemical properties of these molecules but also explore their potential in combating oxidative stress-related conditions (Gouda, 2012).
properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3/c1-10-6-7-14(8-15(10)21)25-11(2)9-24-16-17(22-19(24)25)23(5)20(29)26(18(16)28)12(3)13(4)27/h6-9,12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYWWVOSBKSSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2711231.png)
![(1R,5S)-N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2711232.png)
![1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B2711234.png)

![{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2711236.png)
![4-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2711237.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711239.png)
![5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2711243.png)



![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B2711249.png)
